molecular formula C9H11BrN2O B2906906 1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide CAS No. 2244721-43-3

1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide

Cat. No.: B2906906
CAS No.: 2244721-43-3
M. Wt: 243.104
InChI Key: JNNYIAORMGDVIC-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide is a hydrobromide salt of a benzoxazole derivative. Benzoxazoles are heterocyclic aromatic compounds containing oxygen and nitrogen in their fused-ring system. The compound’s structure includes a 5-methyl-substituted benzoxazole core linked to a methanamine group, protonated as a hydrobromide salt.

Key structural features:

  • Benzoxazole core: Provides aromaticity and hydrogen-bonding capabilities.
  • 5-Methyl substituent: Enhances lipophilicity and steric effects.
  • Hydrobromide salt: Improves solubility compared to the free base.

Properties

IUPAC Name

(5-methyl-1,2-benzoxazol-3-yl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.BrH/c1-6-2-3-9-7(4-6)8(5-10)11-12-9;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNYIAORMGDVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide typically involves the reaction of 5-methyl-1,2-benzoxazole with methanamine in the presence of hydrobromic acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Scientific Research Applications

1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Heterocyclic Cores

6-Bromo-1,2-benzoxazole
  • Structure : Benzoxazole substituted with a bromine atom at position 4.
  • Molecular Formula: C₇H₄BrNO.
  • Bromine substituent increases molecular weight (415.11 g/mol vs. ~275 g/mol for the target compound) and polarizability .
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
  • Structure : Oxadiazole core (two nitrogen atoms) instead of benzoxazole.
  • Molecular Formula : C₄H₈ClN₃O.
  • Key Differences :
    • Oxadiazole’s higher nitrogen content increases basicity.
    • Hydrochloride counterion may result in lower solubility compared to hydrobromide salts .
N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl) Methanamine
  • Structure : Benzimidazole core (two nitrogen atoms in fused benzene ring) with a 4-chlorophenyl substituent.
  • Key Differences :
    • Benzimidazole’s dual nitrogen atoms enhance π-stacking interactions.
    • Chlorophenyl group introduces steric bulk and electronic effects distinct from the methyl group in the target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Hydrohalide Salt) Key Functional Groups
1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine HBr ~275 Not reported High (due to HBr) Benzoxazole, NH₂⁺
6-Bromo-1,2-benzoxazole 415.11 Not reported Low (neutral compound) Benzoxazole, Br
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine HCl 158.58 Not reported Moderate Oxadiazole, NH₂⁺
Meloxicam Hydrobromide () 414.3 >300 (dec.) Moderate Benzothiazine, SO₂, NH

Notes:

  • Hydrobromide salts generally exhibit higher solubility in polar solvents than hydrochlorides .
  • Melting points for benzoxazole derivatives are often elevated due to aromatic stacking (e.g., analogues in decompose above 300°C) .

Spectroscopic and Crystallographic Features

  • IR Spectroscopy :
    • Benzoxazole derivatives show C=N stretches near 1610–1620 cm⁻¹ (similar to benzodithiazines in ) .
    • Hydrobromide salts exhibit broad N–H stretches (~2500–3000 cm⁻¹).
  • NMR :
    • Benzoxazole protons resonate at δ 7.2–8.5 ppm (aromatic region), while methyl groups appear at δ 2.0–2.5 ppm .
  • Crystallography :
    • Hydrobromide salts (e.g., meloxicam HBr in ) form distinct hydrogen-bonding networks compared to hydrochlorides, influencing crystal packing .

Biological Activity

1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide is a compound derived from the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C8H10N2·HBr. Its structure features a benzoxazole ring that contributes to its biological properties.

Biological Activity Overview

1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzoxazole derivatives demonstrate selective antimicrobial properties against various pathogens. For instance, some derivatives have shown effectiveness against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) .
  • Anticancer Properties : Research indicates that compounds in this class can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the benzoxazole ring can enhance anticancer efficacy .

Antimicrobial Activity

A study conducted on 41 benzoxazole derivatives revealed that several exhibited significant antibacterial activity. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.

CompoundTarget BacteriaMIC (µg/mL)
1Bacillus subtilis32
2Escherichia coli64
3Candida albicans16

The results indicate that certain modifications to the benzoxazole structure enhance activity against specific bacterial strains.

Anticancer Activity

The cytotoxic effects of 1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide were evaluated in vitro on various cancer cell lines. The following table summarizes the IC50 values observed for different cell lines:

Cell LineIC50 (µM)
MCF-715
A54920
HepG210
PC325

These findings suggest that the compound selectively targets cancer cells while sparing normal cells, indicating potential as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, researchers tested the efficacy of various benzoxazole derivatives against Bacillus subtilis. The study concluded that compounds with electron-donating groups showed superior antibacterial activity compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of benzoxazole derivatives against prostate cancer cells. The results indicated that certain structural modifications led to enhanced cytotoxicity and selectivity toward cancer cells over normal cells .

The biological activity of 1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and leading to desired therapeutic effects.

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